![molecular formula C20H25N3O3 B2421324 N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872848-91-4](/img/structure/B2421324.png)

N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

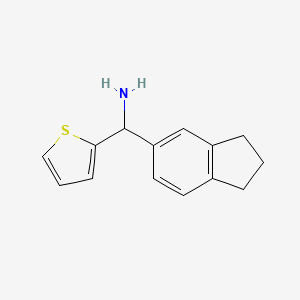

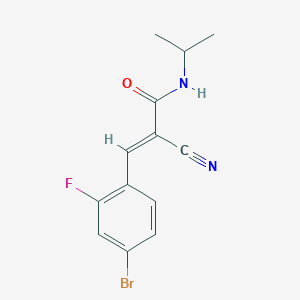

“N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the molecular formula C20H25N3O3 and a molecular weight of 355.438. It contains an indole nucleus, which is found in many bioactive aromatic compounds and has various clinical and biological applications .

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Scientific Research Applications

Synthesis and Optimization : The compound has been synthesized through a method that was optimized for producing potent tubulin inhibitors, which are crucial in the study of cancer cell division and potential therapeutic applications. The structure of these compounds is confirmed through sophisticated NMR experiments and X-ray crystallography, ensuring the precise understanding of the compound's molecular structure (Knaack et al., 2001).

Derivative Studies and Characterization : Research on derivatives of similar compounds, including the study of their synthesis and structure, is also an integral part of scientific exploration. For example, pyrrole and indole alkaloids have been isolated from endophytic fungi, and their structures were elucidated through extensive spectroscopic data analyses (Li et al., 2008). Similarly, novel indole derivatives have been synthesized under both conventional and microwave-assisted conditions, highlighting the efficiency of microwave irradiation in improving yields and reproducibility (Anekal & Biradar, 2012).

Molecular Rearrangements and Reactions : The compound and its derivatives are part of studies exploring molecular rearrangements and reactions that lead to the formation of new and potentially bioactive compounds. For example, heteroaromatic tosylacetates underwent decarboxylative Claisen rearrangement to yield disubstituted heteroaromatic products, showcasing the compound's role in complex chemical reactions (Craig et al., 2005).

Structure-Activity Relationships (SAR) : SAR studies are crucial in understanding how the structural attributes of a compound relate to its biological activity. Research has been conducted on N-aryl(indol-3-yl)glyoxamides, focusing on the synthesis and study of the structure-activity relationships of cytotoxic compounds, which are important in the development of new cancer therapies (Marchand et al., 2009).

Solid State Nature Determination : Understanding the solid state of a compound is crucial for its application in pharmaceutical formulations. Studies have been conducted to determine the solid state nature of compounds similar to N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide. The information was extracted from solid-liquid phase diagrams, and analytical techniques like Differential Scanning Calorimetry were used (Herman et al., 2012).

Synthesis of Polyheterocyclic Compounds : The compound is involved in the synthesis of new polyheterocyclic compounds based on chalcones, which are significant in the development of new materials and biologically active molecules (Velikorodov et al., 2019).

Antibacterial Activity : Some derivatives of the compound have shown promising antibacterial activities, making them relevant in the search for new antimicrobial agents (Nabila et al., 2017).

Oxidative Annulation : The compound is part of studies focusing on photoinduced direct oxidative annulation, a process that is important in organic synthesis and the development of new chemical entities (Zhang et al., 2017).

Comprehensive Reviews : Reviews on the synthesis, reactivity, and synthetic importance of related compounds provide a comprehensive understanding of the compound's role in the development of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Fadda et al., 2015).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” or “F2001-0260” or “N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide”, are currently unknown

Mode of Action

It is known that the compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that the compound may interact with its targets through the pyrrolidine ring, leading to changes in the targets’ function .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

The presence of a pyrrolidine ring in the compound suggests that it may have good bioavailability, as pyrrolidine is known to enhance the pharmacokinetic properties of drug candidates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

properties

IUPAC Name |

N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-3-14(2)21-20(26)19(25)16-12-23(17-9-5-4-8-15(16)17)13-18(24)22-10-6-7-11-22/h4-5,8-9,12,14H,3,6-7,10-11,13H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQRSUHLWDLRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)

![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)